molecular formula C9H14N4O2 B495273 N,N-dimethyl-N'-(5-nitropyridin-2-yl)ethane-1,2-diamine CAS No. 63764-05-6

N,N-dimethyl-N'-(5-nitropyridin-2-yl)ethane-1,2-diamine

Cat. No. B495273
CAS RN: 63764-05-6
M. Wt: 210.23g/mol
InChI Key: ITTCITPABROWSB-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-(5-nitropyridin-2-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C9H14N4O2 and its molecular weight is 210.23g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-N'-(5-nitropyridin-2-yl)ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-N'-(5-nitropyridin-2-yl)ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63764-05-6

Product Name

N,N-dimethyl-N'-(5-nitropyridin-2-yl)ethane-1,2-diamine

Molecular Formula

C9H14N4O2

Molecular Weight

210.23g/mol

IUPAC Name

N',N'-dimethyl-N-(5-nitropyridin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N4O2/c1-12(2)6-5-10-9-4-3-8(7-11-9)13(14)15/h3-4,7H,5-6H2,1-2H3,(H,10,11)

InChI Key

ITTCITPABROWSB-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=NC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CN(C)CCNC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-5-nitropyridine 106-A and EtN3 (4.7 g, 46.5 mmol) in CH3CN (150 ml) was added N,N-dimethylethlenediamine 106-B (4.1 g, 46.5 mmol). The solution was stirred at room temperature for 3 hours, extracted with EtOAc, washed (brine), dried(MgSO4) and concentrated to give N,N-dimethyl-N′-(5-nitropyridin-2-yl)ethane-1,2-diamine 106-C (5.2 g) as a yellow solid.
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4.7 g
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4.1 g
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150 mL
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Synthesis routes and methods II

Procedure details

To a round bottom flask, charged with 2-chloro-5-nitropyridine (1.0 g, 6.3 mmol), dimethylethane-1,2-diamine (0.55 g, 6.3 mmol), triethylamine (0.63 g, 6.3 mmol) and acetonitrile (10 mL). The resulting reaction mixture was stirred at ambient temperature for 9 hours. TLC analysis showed no acid remaining so the mixture was diluted with water and extracted with ethylacetate. The organic layer was separated and washed with brine and water, dried (Na2SO4) and concentrated. The crude material was purified by silica gel chromatography using a 95:5 mixture of dichloromethane and methanol as eluent to afford the title product as a brown solid (0.55 g, 42% yield). 1H NMR (400 MHz, d6-DMSO) δ: 8.91 (1H, m), 8.09 (2H, m), 6.62 (1H, m), 4.10 (1H, m), 3.50 (2H, m), 3.17 (2H, m), 2.21 (6H, s). MS m/z: 211.14 [M+H]+.
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1 g
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0.55 g
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0.63 g
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10 mL
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Yield
42%

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